6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
“6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one” is a complex organic compound. It’s part of the broader class of spiro-fused indoles . These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and other areas .
Synthesis Analysis
The synthesis of spiro-fused indoles, such as “6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one”, can be achieved through a one-pot methodology . This involves the use of a flow reactor under ultrasonic irradiation . The process exploits the reactivity of biobased building blocks, including acrylic acids and formamides . A four-step process with a 2–3 min residence time, and no aqueous work-up, is used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one” include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that allows for the fast synthesis of new spiro-fused indoles .Scientific Research Applications
Analgesic Research
The compound has been optimized towards the development of cebranopadol, a clinical candidate for treating severe chronic nociceptive and neuropathic pain. Cebranopadol exhibits favorable in vitro and in vivo pharmacological properties as an analgesic NOP and opioid receptor agonist (Schunk et al., 2014).
Antioxidant Activity
Fluorinated spiro[oxindole-thiazolidinone] derivatives fused with sulfur and phosphorus heterocycles have been synthesized and evaluated for their antioxidant activities, showcasing the potential of fluorinated spiro compounds in developing antioxidants (Ali & Abdel-Rahman, 2014).
Antimicrobial and Antioxidant Properties
An environmentally benign synthesis method for fluorinated spiro[indole-3,2'-oxirane] derivatives has been developed, with the compounds showing promising antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).
Material Science
Spiro compounds have been utilized in the development of novel polyimides derived from spiro(fluorene-9,9′-xanthene), which are notable for their organosolubility, optical transparency, and excellent thermal stability, making them suitable for various advanced material applications (Zhang et al., 2010).
Future Directions
The future directions in the study and application of “6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one” and similar compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This is an ongoing significant objective in organic and medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s synthesized through a four-step process, including carbamoylation and imidation reactions . This process creates spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides], and spiro[indole-pyrido-succinimides] with high overall yields . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Indole and its derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The compound’s synthesis involves a four-step process with a 2–3 min residence time, and no aqueous work-up . This could potentially influence the compound’s bioavailability.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Action Environment
The compound’s synthesis involves a four-step process under ultrasonic irradiation , which could potentially influence its action and stability.
Properties
IUPAC Name |
6-fluorospiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBKYJWOYTKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=C(C=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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